tert-Butyl 3-(phenylamino)azetidine-1-carboxylate
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Overview
Description
“tert-Butyl 3-(phenylamino)azetidine-1-carboxylate” is a chemical compound with the molecular formula C14H20N2O2 . It is also known as 1-Azetidinecarboxylic acid, 3-(phenylamino)-, 1,1-dimethylethyl ester .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H20N2O2/c1-14(2,3)18-13(17)15-9-12(10-15)11-7-5-4-6-8-11/h4-8,12,15H,9-10H2,1-3H3 . This code provides a textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 248.32 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Synthesis of Enantiopure Azetidine-2-Carboxylic Acids
Researchers have developed methods for synthesizing azetidine-2-carboxylic acid (Aze) analogs with heteroatomic side chains, which are crucial for studying the influence of conformation on peptide activity. These analogs serve as tools for exploring structural and functional relationships within peptides (Sajjadi & Lubell, 2008).
Base-promoted α-Alkylation
The α-alkylation of azetidine-2-carboxylic acid esters has been improved through the use of borane complexes, leading to high yields of α-substituted azetidine-2-carboxylic acid esters. This process is significant for producing optically active azetidine derivatives, highlighting the versatility of azetidines in synthetic organic chemistry (Tayama et al., 2018).
Novel Compounds Synthesis
The synthesis of protected 3-haloazetidines on a gram scale demonstrates the increasing importance of azetidines in medicinal chemistry. These intermediates are pivotal for the diversified synthesis of azetidine-3-carboxylic acids, highlighting the role of azetidines as versatile building blocks in the creation of novel pharmaceutical compounds (Ji et al., 2018).
Antimicrobial Agents
Substituted phenyl azetidines have been synthesized and characterized for their potential as antimicrobial agents. This research underscores the therapeutic potential of azetidine derivatives in addressing microbial resistance (Doraswamy & Ramana, 2013).
Safety and Hazards
While specific safety and hazard information for “tert-Butyl 3-(phenylamino)azetidine-1-carboxylate” is not available, similar compounds like “tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate” are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause severe skin burns, eye damage, and respiratory irritation .
Properties
IUPAC Name |
tert-butyl 3-anilinoazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-12(10-16)15-11-7-5-4-6-8-11/h4-8,12,15H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTLPHYGSXHPTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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